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Compound of Interest

Compound Name: CHAPSO

Cat. No.: B1662381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions and applications of 3-[(3-

Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic

detergent pivotal in the field of protein research. This document provides a detailed overview of

its physicochemical properties, comparative advantages, and established protocols for its use

in membrane protein solubilization, purification, and functional analysis.

Core Properties of CHAPSO
CHAPSO is a non-denaturing zwitterionic detergent derived from cholic acid.[1] Its structure,

featuring a rigid steroidal backbone and a polar, hydroxylated headgroup, imparts unique

properties that make it particularly effective for handling membrane proteins while preserving

their native conformation and biological activity.[2][3] A key distinction from its counterpart,

CHAPS, is the presence of an additional hydroxyl group, which enhances its polarity and

solubility.[2][3][4]

Physicochemical and Comparative Data
The efficacy of a detergent is defined by its physicochemical characteristics. The following

tables summarize the key properties of CHAPSO and provide a comparison with other

commonly used detergents.
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Property Value Reference(s)

Full Chemical Name

3-[(3-

Cholamidopropyl)dimethylamm

onio]-2-hydroxy-1-

propanesulfonate

[4]

Molecular Formula C₃₂H₅₈N₂O₈S [4]

Molecular Weight 630.9 g/mol [4]

Type Zwitterionic [4]

Appearance White solid [4]

Critical Micelle Concentration

(CMC)
8 mM [1][4]

Aggregation Number 11 [4]

Average Micellar Weight 7,000 Da [4]

Cloud Point 90°C [4]

Solubility in Water Water soluble [4]
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Detergent Type CMC (mM)
Micelle
Molecular
Weight (Da)

Key
Characteristic
s

CHAPSO Zwitterionic 8 ~7,000

High solubility,

non-denaturing,

preserves protein

function.[2][4]

CHAPS Zwitterionic 6 - 10 ~6,150

Widely used,

mild, removable

by dialysis.[4]

Triton X-100 Non-ionic 0.24 ~90,000

Forms large

micelles, can be

difficult to

remove.

NP-40 Non-ionic 0.05 ~90,000
Similar to Triton

X-100.

Sodium Dodecyl

Sulfate (SDS)
Anionic 7 - 10 ~20,000

Strongly

denaturing.

n-Dodecyl-β-D-

maltoside (DDM)
Non-ionic 0.17 ~50,000

Mild, often used

for stabilizing

membrane

proteins.

Octyl Glucoside Non-ionic 20 - 25 ~25,000
High CMC, easily

removed.

Key Applications in Protein Research
CHAPSO's unique properties make it a versatile tool for a range of applications in protein

research, particularly for challenging membrane proteins.

Membrane Protein Solubilization
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The primary function of CHAPSO is to extract integral membrane proteins from the lipid bilayer.

Its amphipathic nature allows it to disrupt lipid-lipid and lipid-protein interactions, forming mixed

micelles with the protein of interest.[5] This process effectively solubilizes the protein in an

aqueous environment while minimizing denaturation, thereby preserving its structural integrity

and function.[2][3] CHAPSO has been successfully used to solubilize a variety of membrane

proteins, including G-protein coupled receptors (GPCRs) like the opiate receptor, maintaining

their reversible binding capabilities.[2][3]

A study on liposome solubilization demonstrated that CHAPSO is more efficient than CHAPS,

initiating the lamellar-to-micellar transition at a lower detergent-to-phospholipid ratio (0.21

mol/mol for CHAPSO vs. 0.4 mol/mol for CHAPS).[6]

Protein Purification and Analysis
Due to its non-denaturing properties and high critical micelle concentration (CMC), CHAPSO is

compatible with various downstream purification and analytical techniques. Its zwitterionic

nature, resulting in a net neutral charge, prevents interference with ion-exchange

chromatography. The relatively small micelle size and high CMC facilitate its removal by

dialysis, which is crucial for subsequent functional and structural studies.[7]

CHAPSO is also used in two-dimensional gel electrophoresis (2-DE) for the separation of

complex protein mixtures, including membrane proteomes.[8] Furthermore, it has been shown

to be compatible with Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), a technique

used to separate protein complexes in their native state.

Protein Crystallization and Structural Studies
CHAPSO has gained popularity in structural biology, particularly for the crystallization of

membrane proteins.[7] It can be used in vapor diffusion methods to obtain high-quality crystals

suitable for X-ray crystallography.[9] In the context of cryo-electron microscopy (cryo-EM),

CHAPSO is utilized to reduce protein adsorption to the air-water interface, a common issue

that can lead to preferred particle orientation and hinder 3D reconstruction.[10][11] Studies

have shown that adding CHAPSO at its CMC can lead to a more random distribution of

particles in the vitreous ice, facilitating the determination of high-resolution structures.[10][11]

Experimental Protocols
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The following sections provide detailed methodologies for key experiments utilizing CHAPSO.

These protocols are based on established methods and may require optimization for specific

proteins and applications.

Membrane Protein Extraction from Cultured Cells
This protocol describes a general procedure for the solubilization of membrane proteins from

cultured mammalian cells using a CHAPSO-based lysis buffer. This method is adapted from

protocols using the closely related detergent CHAPS.[12]

Materials:

Cultured mammalian cells

Phosphate-Buffered Saline (PBS), ice-cold

CHAPSO Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1-2% (w/v)

CHAPSO, Protease and Phosphatase Inhibitor Cocktails

Cell scraper

Microcentrifuge

Procedure:

Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.

Aspirate the PBS completely and add 1 mL of ice-cold CHAPSO Lysis Buffer to the dish.

Incubate the dish on ice for 30 minutes with occasional gentle swirling to facilitate cell lysis.

Using a cell scraper, harvest the cells and transfer the lysate to a pre-chilled microcentrifuge

tube.

Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Carefully transfer the supernatant, containing the solubilized membrane and cytosolic

proteins, to a fresh, pre-chilled microcentrifuge tube.

Determine the protein concentration of the extract using a detergent-compatible protein

assay (e.g., BCA assay).

The solubilized protein extract is now ready for downstream applications or can be stored at

-80°C.
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Start: Cultured Cells on Ice

Wash with ice-cold PBS

Add CHAPSO Lysis Buffer

Incubate on ice (30 min)

Scrape and collect lysate

Incubate on ice (15 min)

Centrifuge (14,000 x g, 15 min, 4°C)

Collect Supernatant (Solubilized Proteins)

End: Solubilized Protein Extract

Click to download full resolution via product page

Caption: Workflow for membrane protein extraction using CHAPSO.
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Immunoprecipitation of a Solubilized Membrane Protein
This protocol outlines the immunoprecipitation of a target membrane protein from a cell lysate

prepared with a CHAPSO-containing buffer. This protocol is adapted from established CHAPS-

based immunoprecipitation methods.

Materials:

Cell lysate prepared with CHAPSO Lysis Buffer

Antibody specific to the target protein

Protein A/G magnetic beads or agarose slurry

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPSO

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer)

Microcentrifuge tubes

Rotating wheel or rocker

Procedure:

To 500 µg of pre-cleared cell lysate, add 2-5 µg of the specific antibody.

Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.

Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2

hours at 4°C on a rotating wheel.

Pellet the beads by centrifugation or using a magnetic stand.

Carefully remove and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

After the final wash, carefully remove all residual wash buffer.
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To elute the protein, add 50 µL of Elution Buffer and incubate for 5-10 minutes at room

temperature with gentle agitation.

Pellet the beads and transfer the supernatant containing the purified protein to a fresh tube.
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Start: CHAPSO Cell Lysate

Add Specific Antibody

Incubate (2h - overnight, 4°C)

Add Protein A/G Beads

Incubate (1-2h, 4°C)

Capture Immuno-complex

Wash Beads (3x)

Elute Protein

End: Purified Protein

Click to download full resolution via product page

Caption: Immunoprecipitation workflow for CHAPSO-solubilized proteins.
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Reconstitution of a Membrane Protein into Liposomes
This protocol describes a general procedure for reconstituting a purified membrane protein into

pre-formed liposomes, a critical step for many in-vitro functional assays. This method is based

on the principles outlined in the study by Cladera et al. (1997).[6]

Materials:

Purified membrane protein in a CHAPSO-containing buffer

Pre-formed unilamellar liposomes

Dialysis tubing or other detergent removal system (e.g., Bio-Beads)

Reconstitution Buffer (specific to the protein of interest)

Procedure:

Mix the purified membrane protein with the pre-formed liposomes at a desired protein-to-lipid

ratio.

Add CHAPSO to the mixture to achieve a concentration that leads to the complete

solubilization of the liposomes into mixed micelles. The optimal detergent-to-phospholipid

ratio for efficient reconstitution with CHAPSO is typically above 0.74 (mol/mol).[6]

Incubate the mixture for a short period (e.g., 30 minutes) at room temperature to allow for the

incorporation of the protein into the mixed micelles.

Remove the CHAPSO from the mixture gradually using dialysis against a large volume of

Reconstitution Buffer or by incubation with Bio-Beads. This will lead to the spontaneous

formation of proteoliposomes.

The resulting proteoliposomes, with the reconstituted protein, can then be used for functional

assays.
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Start: Purified Protein in CHAPSO

Mix with Liposomes and additional CHAPSO

Formation of Protein-Lipid-Detergent Micelles

Gradual Detergent Removal (e.g., Dialysis)

Spontaneous Formation of Proteoliposomes

End: Reconstituted Protein in Proteoliposomes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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